(3S)-3-Amino-3-(4-bromo(2-thienyl))propan-1-OL

Description

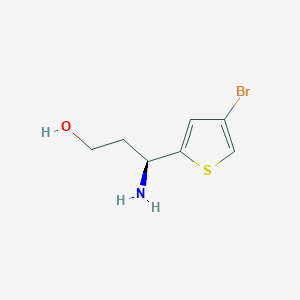

(3S)-3-Amino-3-(4-bromo(2-thienyl))propan-1-OL is a chiral amino alcohol featuring a 4-bromo-substituted 2-thienyl group attached to a propanolamine backbone. The compound’s stereochemistry at the 3-position (S-configuration) and the presence of a brominated thiophene ring distinguish it from structurally related analogs. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX playing a role in refinement and analysis .

Properties

Molecular Formula |

C7H10BrNOS |

|---|---|

Molecular Weight |

236.13 g/mol |

IUPAC Name |

(3S)-3-amino-3-(4-bromothiophen-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H10BrNOS/c8-5-3-7(11-4-5)6(9)1-2-10/h3-4,6,10H,1-2,9H2/t6-/m0/s1 |

InChI Key |

ANJLLLOSQAQWOO-LURJTMIESA-N |

Isomeric SMILES |

C1=C(SC=C1Br)[C@H](CCO)N |

Canonical SMILES |

C1=C(SC=C1Br)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-bromo(2-thienyl))propan-1-OL typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to obtain 4-bromothiophene.

Amination: The brominated thiophene is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, amination, and hydroxylation processes, often optimized for yield and purity. These processes are typically carried out in batch or continuous reactors with precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-bromo(2-thienyl))propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to form an amine derivative using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium azide, potassium cyanide, sodium methoxide.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of amine derivatives.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(4-bromo(2-thienyl))propan-1-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-bromo(2-thienyl))propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, or other biomolecules. The brominated thiophene ring may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects

- In contrast, the 4-fluoro-3-methylphenyl group () combines electron-withdrawing fluorine with a methyl group, which may reduce ring reactivity but improve metabolic stability . Bromine (target) vs. Fluorine (): Bromine’s larger atomic radius and polarizability favor halogen bonding, a trait exploitable in crystal engineering or inhibitor design. Fluorine, being smaller and highly electronegative, often improves bioavailability and membrane permeability .

Steric and Solubility Considerations

- The tert-butyl group () significantly increases steric bulk, likely reducing solubility in polar solvents but enhancing lipophilicity for membrane penetration . The target compound’s thienyl group, while less bulky than tert-butyl, may still exhibit moderate solubility due to sulfur’s polarizability.

Molecular Weight Trends

- The target compound (234 g/mol) has a higher molecular weight than the fluorinated analog (183.22 g/mol) due to bromine and sulfur, but it is lighter than the tert-butyl derivative (207.31 g/mol) despite the latter’s larger hydrocarbon substituent. This highlights the impact of halogenation on molecular mass.

Research Findings and Implications

- Biological Activity : Fluorinated analogs (e.g., ) are common in drug design for their metabolic stability and bioavailability. The target’s bromine atom could facilitate radiolabeling or serve as a synthetic handle for further functionalization.

- Material Science: Thiophene derivatives are prized in organic electronics for their conductive properties. The bromine substituent may enable polymerization or cross-coupling reactions to create novel polymers.

- Crystallography : The tert-butyl analog () might exhibit distinct crystal packing due to steric effects, whereas the target’s bromothienyl group could promote halogen-bonded networks, a feature exploitable in crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.